molecular formula C15H20F3N3O2 B2715124 2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one CAS No. 2380071-59-8

2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one

Cat. No. B2715124
CAS RN: 2380071-59-8
M. Wt: 331.339
InChI Key: PEQPMOWFWGAEPP-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one, also known by its chemical formula C₁₉H₂₃F₃N₄O₂ , is a synthetic organic compound. It belongs to the class of pyrimidine derivatives and exhibits a wide range of pharmacological activities. Pyrimidine-based compounds have been employed in medicinal chemistry due to their diverse biological and pharmaceutical properties .


Synthesis Analysis

The synthesis of this compound involves the combination of various chemical reactions. While I don’t have specific details on the synthetic pathway for this exact compound, it likely includes steps such as cyclization, functional group transformations, and piperidine ring formation. Researchers have explored different synthetic routes to access pyrimidine derivatives, aiming to optimize yields and purity .


Molecular Structure Analysis

  • A butanone moiety. Understanding the spatial arrangement of these components is crucial for predicting its interactions with biological targets .


Chemical Reactions Analysis

While specific reactions involving this compound are not provided in the available literature, it’s essential to explore potential transformations. Researchers may investigate its reactivity with various nucleophiles, electrophiles, and catalysts to modify its structure or create analogs with improved properties .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Data: NMR, IR, and mass spectrometry data can provide insights into its structure .

properties

IUPAC Name

2-methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-3-10(2)13(22)21-8-5-11(6-9-21)23-14-19-7-4-12(20-14)15(16,17)18/h4,7,10-11H,3,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQPMOWFWGAEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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